

synthesis pathway of Sodium 2-(2-hydroxyethoxy)acetate

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Compound of Interest

Compound Name:	Sodium 2-(2-hydroxyethoxy)acetate
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An In-Depth Technical Guide to the Synthesis of **Sodium 2-(2-hydroxyethoxy)acetate**

Abstract

Sodium 2-(2-hydroxyethoxy)acetate is a valuable chemical intermediate with applications ranging from pharmaceuticals and cosmetics to biotechnology.^[1] This technical guide provides a comprehensive overview of its synthesis, focusing on the robust and widely adopted Williamson ether synthesis pathway. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is designed for researchers, scientists, and drug development professionals, offering the technical accuracy and practical insights required for successful laboratory and industrial-scale synthesis.

Introduction: The Strategic Importance of Sodium 2-(2-hydroxyethoxy)acetate

Sodium 2-(2-hydroxyethoxy)acetate, the sodium salt of 2-(2-hydroxyethoxy)acetic acid (HEAA), is a bifunctional molecule featuring both a hydroxyl and a carboxylate group.^{[2][3]} This unique structure imparts desirable properties such as high water solubility, making it a versatile component in various formulations. In the pharmaceutical industry, it serves as an excipient to enhance drug solubility and bioavailability.^[1] Its role as a stabilizer and emulsifier is leveraged in the cosmetics sector.^[1] Furthermore, it is a key precursor in the synthesis of other valuable

compounds, such as 2-p-dioxanone, a monomer used for producing bio-absorbable polymers.

[4]

The parent acid, HEAA, is also of significant interest in environmental and toxicological studies as it is the primary urinary metabolite of 1,4-dioxane, a likely human carcinogen.[5][6][7] A reliable and scalable synthesis of its sodium salt is therefore crucial for creating analytical standards and supporting further research.

The Core Synthesis Pathway: A Mechanistic Approach via Williamson Ether Synthesis

The most direct and efficient method for preparing **Sodium 2-(2-hydroxyethoxy)acetate** is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in the 1850s, remains a cornerstone of ether synthesis due to its broad scope and reliability.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

The overall strategy involves two primary steps:

- Alkoxide Formation: The deprotonation of an alcohol to form a potent alkoxide nucleophile.
- Nucleophilic Attack: The subsequent attack of this alkoxide on an alkyl halide, displacing the halide and forming the ether linkage.

For the synthesis of **Sodium 2-(2-hydroxyethoxy)acetate**, the chosen reactants are ethylene glycol and a salt of chloroacetic acid.

Causality Behind Reagent Selection

- Ethylene Glycol (Nucleophile Precursor): As the source of the 2-hydroxyethoxy moiety, ethylene glycol is an ideal starting material. It is inexpensive and readily available. A strong base is used to selectively deprotonate one of its two hydroxyl groups, transforming it into the potent nucleophile, sodium 2-hydroxyethoxide.
- Sodium Chloroacetate (Electrophile): This reactant provides the acetate backbone. Using the sodium salt of chloroacetic acid is strategic because it allows for the direct formation of the final sodium salt product without a separate neutralization step. The chlorine atom serves as

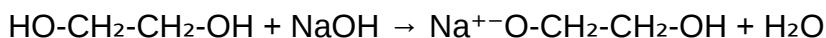
a good leaving group, and its position on a primary carbon is ideal for an SN2 reaction, minimizing the risk of competing elimination reactions.[9][10]

- Sodium Hydroxide (Base): A strong base like sodium hydroxide is required to generate the alkoxide from ethylene glycol. It is cost-effective and highly effective for this purpose. In some industrial preparations, sodium metal is used to form the alkoxide first, followed by reaction with chloroacetic acid.[11]

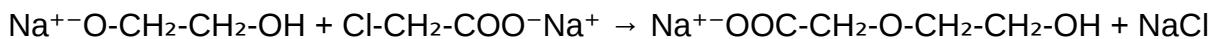
The Reaction Mechanism

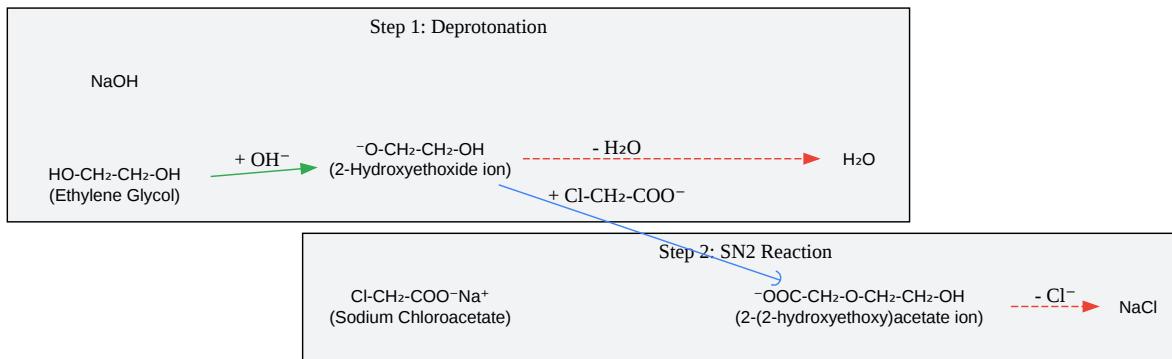
The synthesis proceeds in a well-defined, two-step sequence.

Step 1: In-situ formation of the Nucleophile (Sodium 2-hydroxyethoxide) Ethylene glycol is treated with sodium hydroxide. The hydroxide ion, a strong base, abstracts a proton from one of the hydroxyl groups of ethylene glycol, forming the monosodium salt (sodium 2-hydroxyethoxide) and water.



Step 2: SN2 Nucleophilic Substitution The highly nucleophilic oxygen of the sodium 2-hydroxyethoxide then attacks the electrophilic carbon atom of sodium chloroacetate. This occurs in a concerted, backside attack, displacing the chloride ion and forming the C-O ether bond, yielding the final product, **Sodium 2-(2-hydroxyethoxy)acetate**, and sodium chloride as a byproduct.[8]





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Caption: Reaction mechanism for the Williamson ether synthesis of **Sodium 2-(2-hydroxyethoxy)acetate**.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield. It is based on established procedures adapted from the chemical literature.[4][5]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Purity	Notes
Ethylene Glycol	C ₂ H ₆ O ₂	62.07	≥99%	Serves as reactant and solvent
Sodium Hydroxide	NaOH	40.00	≥97%, pellets	Strong base
Sodium Chloroacetate	C ₂ H ₂ ClNaO ₂	116.48	≥98%	Electrophile
Toluene	C ₇ H ₈	92.14	Anhydrous	Optional, for azeotropic removal of water
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Anhydrous	For washing/extraction
Hydrochloric Acid	HCl	36.46	Concentrated (37%)	For potential pH adjustment/acidification

Synthesis Workflow

Caption: High-level experimental workflow for the synthesis process.

Step-by-Step Methodology

Safety Precaution: This procedure involves strong bases and potentially irritating chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formation of Sodium 2-hydroxyethoxide

- Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

- Charge the flask with ethylene glycol (e.g., 10 moles, ~620 g). Note: Ethylene glycol acts as both a reactant and the solvent.
- Begin vigorous stirring and add sodium hydroxide pellets (e.g., 1.0 mole, 40.0 g) portion-wise to control the initial exotherm.
- Heat the mixture to 70-80°C. The sodium hydroxide will dissolve to form the monosodium salt of ethylene glycol.^[4] This step is crucial for generating the active nucleophile.

Alternative for Anhydrous Conditions: For higher yields, water can be removed azeotropically. Add toluene to the flask and heat to reflux using a Dean-Stark apparatus until no more water is collected. Then, distill off the toluene before proceeding.

Step 2: Williamson Ether Synthesis Reaction

- Once the alkoxide solution is stable at 70-80°C, begin the slow, portion-wise addition of sodium chloroacetate (e.g., 1.0 mole, 116.5 g) over a period of 1-2 hours. This controlled addition prevents a runaway reaction and minimizes side products.
- After the addition is complete, raise the temperature to 80-100°C and maintain with vigorous stirring for 4-6 hours to ensure the reaction goes to completion.^[5]
- Monitor the reaction progress by periodically taking small aliquots and analyzing for the disappearance of sodium chloroacetate (e.g., via titration or HPLC).

Step 3: Work-up and Purification

- After the reaction is complete, cool the mixture to room temperature. The mixture will be a viscous solution or slurry containing the product, unreacted ethylene glycol, and sodium chloride byproduct.
- Dissolve the crude mixture in deionized water (e.g., 500 mL).
- Transfer the aqueous solution to a large separatory funnel. Wash the solution with diethyl ether (2 x 200 mL) to remove the majority of the unreacted ethylene glycol and other organic impurities.^[5] The desired sodium salt product is highly water-soluble and will remain in the aqueous layer.

- Separate and collect the aqueous layer. The sodium chloride byproduct will also be present in this layer. For many applications, its presence is acceptable. If high purity is required, filtration and recrystallization or chromatographic methods may be employed. A patent has described filtering the mixture to remove sodium chloride and sodium sulfate.[4]

Step 4: Isolation of the Product

- The purified aqueous solution contains **Sodium 2-(2-hydroxyethoxy)acetate**. The product can be used directly in this form for subsequent reactions.
- To obtain the solid product, the water can be removed under reduced pressure using a rotary evaporator. This will yield a white or off-white solid, which is a mixture of the desired product and sodium chloride.
- The yield based on sodium chloroacetate can be calculated after drying the solid product to a constant weight. A patent reported a yield of 56.8% for a related process.[4]

Conclusion

The Williamson ether synthesis provides a reliable, scalable, and economically viable pathway for the production of **Sodium 2-(2-hydroxyethoxy)acetate**. By carefully controlling reaction parameters such as temperature, stoichiometry, and purification steps, a high-quality product suitable for advanced applications can be consistently achieved. The detailed mechanistic understanding and the step-by-step protocol provided in this guide serve as a robust foundation for researchers and developers working with this important chemical compound.

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